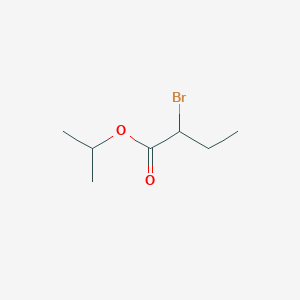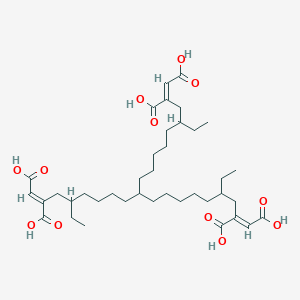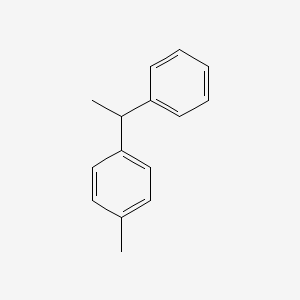![molecular formula C13H13F3N2O2 B14116821 Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14116821.png)
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate typically involves the reaction of tert-butyl cyanoacetate with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl cyano[5-(trifluoromethyl)pyridin-2-YL]acetate
- Tert-butyl cyano[4-(trifluoromethyl)pyridin-3-YL]acetate
- Tert-butyl cyano[6-(trifluoromethyl)pyridin-3-YL]acetate
Uniqueness
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C13H13F3N2O2 |
|---|---|
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3 |
Clé InChI |
ASXOLQVDNCEIKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
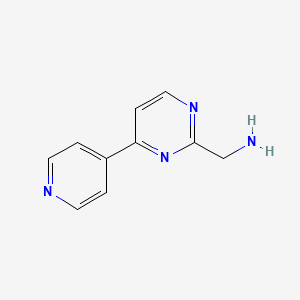
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
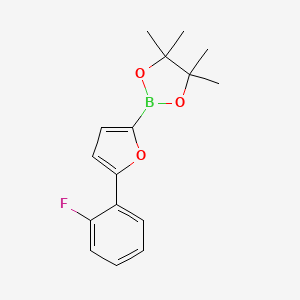
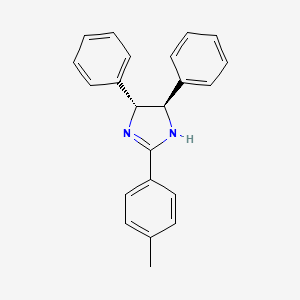
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
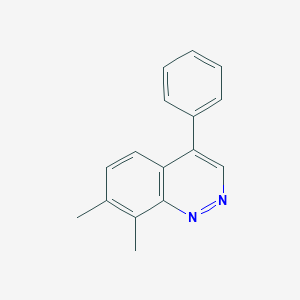
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
